2-Acetyl-3-ethylcyclohex-2-en-1-one
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Overview
Description
2-Acetyl-3-ethylcyclohex-2-en-1-one is an organic compound with a unique structure that includes a cyclohexene ring substituted with acetyl and ethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Acetyl-3-ethylcyclohex-2-en-1-one can be achieved through several methods. One common approach involves the reaction of cyclohexanone with ethyl acetate in the presence of a base, followed by acetylation. The reaction conditions typically include:
Base: Sodium ethoxide or potassium tert-butoxide
Solvent: Ethanol or methanol
Temperature: Room temperature to reflux conditions
Industrial Production Methods
Industrial production of this compound may involve catalytic processes to enhance yield and efficiency. For example, the use of metal catalysts such as palladium or nickel can facilitate the acetylation and ethylation reactions under milder conditions, reducing energy consumption and improving overall production efficiency.
Chemical Reactions Analysis
Types of Reactions
2-Acetyl-3-ethylcyclohex-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The acetyl and ethyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, RNH2) are employed under various conditions, including acidic or basic environments.
Major Products
Oxidation: Formation of 2-acetyl-3-ethylcyclohexanone or 2-acetyl-3-ethylcyclohexanoic acid.
Reduction: Production of 2-acetyl-3-ethylcyclohexanol or 2-ethylcyclohexanone.
Substitution: Generation of substituted cyclohexenes with different functional groups.
Scientific Research Applications
2-Acetyl-3-ethylcyclohex-2-en-1-one has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a precursor for drug development, particularly in the synthesis of compounds with therapeutic potential.
Industry: Utilized in the production of fragrances, flavors, and other fine chemicals due to its unique structural properties.
Mechanism of Action
The mechanism of action of 2-Acetyl-3-ethylcyclohex-2-en-1-one involves its interaction with various molecular targets and pathways. The compound can act as a nucleophile or electrophile in chemical reactions, facilitating the formation of new bonds and the modification of existing structures. Its effects are mediated through the activation or inhibition of specific enzymes and receptors, leading to changes in cellular processes and biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- 3-Ethoxy-2-cyclohexen-1-one
- 2-Cyclohexen-1-one
- 2-Acetylcyclohexanone
Uniqueness
2-Acetyl-3-ethylcyclohex-2-en-1-one is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Compared to similar compounds, it offers enhanced reactivity and selectivity in various chemical reactions, making it a valuable intermediate in organic synthesis and industrial applications.
Properties
Molecular Formula |
C10H14O2 |
---|---|
Molecular Weight |
166.22 g/mol |
IUPAC Name |
2-acetyl-3-ethylcyclohex-2-en-1-one |
InChI |
InChI=1S/C10H14O2/c1-3-8-5-4-6-9(12)10(8)7(2)11/h3-6H2,1-2H3 |
InChI Key |
MPQIFQPJHNCTIY-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C(=O)CCC1)C(=O)C |
Origin of Product |
United States |
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